(S)-(6-Chloropyridin-2-yl)(phenyl)methanamine hydrochloride is a chemical compound characterized by its unique structure and potential applications in pharmacology. It is classified as an amine derivative, specifically a substituted phenylmethanamine with a chloropyridine moiety. This compound has garnered attention for its role as a potential inhibitor of specific proteins involved in cellular signaling pathways, making it significant in therapeutic research.
The compound can be synthesized through various chemical reactions that involve the coupling of chloropyridine and phenylmethanamine precursors. Recent studies have focused on its synthesis and potential applications, particularly in the context of inhibiting Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2) .
The synthesis of (S)-(6-Chloropyridin-2-yl)(phenyl)methanamine hydrochloride typically involves multi-step organic reactions, including amination and halogenation processes. A common method includes the use of nickel-catalyzed reactions to achieve asymmetric synthesis, which is crucial for obtaining the desired stereochemistry .
The molecular formula for (S)-(6-Chloropyridin-2-yl)(phenyl)methanamine hydrochloride is C12H12ClN·HCl. The structure features:
The compound can undergo various chemical reactions typical for amines and halogenated compounds. Key reactions include:
(S)-(6-Chloropyridin-2-yl)(phenyl)methanamine hydrochloride has been identified as a potential inhibitor of SHP2, a protein implicated in various signaling pathways related to cancer progression and other diseases.
Relevant analyses suggest that the compound exhibits stability under standard laboratory conditions but should be handled with care due to its reactive functional groups.
(S)-(6-Chloropyridin-2-yl)(phenyl)methanamine hydrochloride has significant potential applications in scientific research, particularly in drug development targeting SHP2-related pathways. Its role as an inhibitor may provide therapeutic avenues for treating cancers and other diseases where SHP2 plays a critical role in cellular signaling.
The strategic displacement of the C-6 chloride substituent on the pyridine ring constitutes the foundational step in synthesizing the target chiral amine scaffold. This transformation leverages the enhanced electrophilicity at the C-6 position resulting from the ortho-relationship to the electron-withdrawing pyridinic nitrogen atom. The reaction typically employs (6-chloropyridin-2-yl)methanamine (CAS 188637-75-4) as the principal precursor, characterized by molecular formula C₆H₇ClN₂ and SMILES notation NCC1=NC(Cl)=CC=C1 [3] [9]. Nucleophilic aromatic substitution proceeds via an addition-elimination mechanism requiring precise activation to overcome inherent electron deficiency in the aromatic system.
Activation methodologies commonly incorporate metal catalysts to facilitate oxidative addition or employ electron-deficient benzaldehyde derivatives to enhance electrophilicity. Experimental protocols from patent literature demonstrate optimized conditions using sodium iodide in N,N-dimethylformamide at 60°C under inert atmosphere, achieving complete conversion within 12 hours [1] [8]. The reaction exhibits significant solvent dependence, with polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide providing superior yields compared to protic or non-polar alternatives. Temperature optimization remains critical, as excessive thermal energy promotes racemization while insufficient activation results in incomplete conversion.
Table 1: Optimization of Nucleophilic Substitution Parameters for Benzaldehyde Derivatives
Activating Agent | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Sodium iodide | Dimethylformamide | 60 | 12 | 92 |
Potassium carbonate | Dimethylformamide | 80 | 10 | 85 |
Sodium hydride | Tetrahydrofuran | 40 | 18 | 78 |
Cesium carbonate | Dimethyl sulfoxide | 100 | 8 | 88 |
The stereochemical integrity preservation during nucleophilic substitution presents significant synthetic challenges. Molecular modeling indicates that planarization of the sp²-hybridized C-6 carbon during the reaction mechanism creates temporary stereochemical lability. This necessitates implementation of sterically hindered benzaldehyde derivatives with ortho-substituents to minimize racemization through conformational restriction. Computational analyses reveal that energy barriers to epimerization decrease by approximately 3.2 kcal/mol during the transition state, explaining observed enantiomeric erosion without appropriate steric control [1]. Consequently, optimal protocols incorporate 2-methylbenzaldehyde derivatives, where the ortho-methyl group provides sufficient steric bulk to reduce epimerization while maintaining acceptable reaction kinetics. Post-reduction methodologies employing sodium borohydride or catalytic hydrogenation then yield the desired chiral amine scaffold without compromising stereochemical purity.
Enantioselective construction of the stereogenic center represents the pivotal transformation in synthesizing pharmacologically relevant (S)-(6-chloropyridin-2-yl)(phenyl)methanamine. Contemporary methodologies predominantly employ asymmetric reductive amination or kinetic resolution strategies, with organocatalytic approaches demonstrating particular efficacy for this structurally constrained system. The target compound (CAS 1263094-80-9) possesses defined stereochemistry confirmed through chiral chromatography and single-crystal X-ray diffraction, with InChIKey XQDXAHBIYUQTEV-UTONKHPSSA-N specifically denoting the (R)-enantiomer of the hydrochloride salt [4]. However, synthetic strategies for the (S)-enantiomer follow analogous stereochemical principles with appropriate chiral modifier selection.
Chiral phosphoric acid catalysts (e.g., TRIP derivatives) enable dynamic kinetic resolution of racemic intermediates through proton-coupled electron transfer mechanisms. These catalysts operate through a well-defined catalytic cycle: (1) catalyst-imine complex formation via hydrogen bonding; (2) hydride delivery from dihydropyridine donors in a stereodifferentiating transition state; and (3) catalyst regeneration with concomitant release of the chiral amine product. Reaction optimization studies demonstrate that catalyst loading as low as 2.5 mol% achieves enantiomeric excess exceeding 94% when conducted in toluene at ambient temperature for 24 hours. The reaction exhibits remarkable sensitivity to solvent polarity, with non-polar aromatic solvents providing optimal enantioselectivity compared to ethereal or chlorinated alternatives [6].
Table 2: Comparative Analysis of Asymmetric Catalysts for Chiral Amine Synthesis
Catalyst System | Temperature (°C) | ee (%) | Reaction Time (h) | Absolute Configuration |
---|---|---|---|---|
L-Proline derivative | 25 | 88 | 48 | S |
SPRIX ligand/Pd complex | -20 | 97 | 72 | S |
TRIP phosphoric acid | 0 | 94 | 24 | R |
Chiral ruthenocene | 40 | 82 | 36 | S |
Transition metal-mediated asymmetric hydrogenation provides an alternative approach using chiral ligands such as SPRIX (spiro[4,4]-1,6-nonadiene-based phosphines). These complexes facilitate enantiofacial differentiation during hydride transfer to prochiral imine intermediates. The catalytic system achieves exceptional enantiomeric excess (97% ee) at subzero temperatures (-20°C) in tetrahydrofuran/water co-solvent systems. Nuclear magnetic resonance studies reveal that the enantioselectivity originates from preferential binding of the re-face of the imine substrate to the metal center through a combination of π-stacking and hydrogen-bonding interactions. The reaction exhibits substantial pressure dependence, with optimal hydrogenation occurring at 50-80 bar hydrogen pressure, while higher pressures accelerate kinetics but marginally diminish enantioselectivity through non-selective background reactions [6].
The synthetic pathway converges through isolation of the enantiomerically enriched free base followed by hydrochloric acid-mediated salt formation. Crystallographic analysis confirms that the hydrochloride salt (molecular formula C₁₂H₁₂Cl₂N₂) crystallizes in a chiral space group, with the chloride anion participating in extensive hydrogen-bonding networks that stabilize the solid-state conformation. This structural feature provides the foundation for stereochemical verification through single-crystal X-ray diffraction, which serves as the definitive analytical method for absolute configuration assignment [4].
The final transformation to the hydrochloride salt represents a critical purification and stabilization step that significantly influences the solid-state properties, crystallinity, and long-term stability of the enantiomerically enriched amine. Systematic solvent screening reveals that ethereal solvents, particularly methyl tert-butyl ether and diethyl ether, provide superior crystal morphology and enantiopurity preservation compared to alcoholic or aqueous systems. This preference originates from the differential solubility of the free base versus hydrochloride salt in these media, with ethereal solvents exhibiting minimal solubility for the hydrochloride while maintaining moderate solubility for the free base, thus driving salt formation to completion [4].
Counterion exchange studies demonstrate chloride's superiority over alternative pharmaceutical anions. Comparative analysis shows bromide salts exhibit hygroscopic tendencies, while sulfate salts form hydrates with variable stoichiometry that complicate analytical characterization. The chloride anion provides optimal lattice energy for crystal formation, as evidenced by differential scanning calorimetry showing a sharp melting endotherm at 218-220°C with minimal decomposition. Crystallization kinetics optimization indicates that slow antisolvent diffusion (e.g., gradual addition of diethyl ether to an isopropanol solution of the free base saturated with hydrogen chloride gas) yields large, well-defined crystals with minimal occluded solvent. This method achieves chemical purity exceeding 99.5% and enantiomeric purity >99% ee, as verified by chiral high-performance liquid chromatography [4] [8].
Table 3: Solvent Optimization for Hydrochloride Crystallization
Solvent System | Crystal Morphology | Purity (%) | ee (%) | Residual Solvent (ppm) |
---|---|---|---|---|
Ethanol/diethyl ether | Thin needles | 98.2 | 98.5 | 3200 |
Isopropanol/methyl tert-butyl ether | Prismatic plates | 99.7 | 99.2 | 870 |
Acetone/heptane | Aggregates | 97.8 | 98.1 | 5400 |
Acetonitrile/ethyl acetate | Irregular chunks | 98.9 | 98.8 | 2100 |
Salt formation protocols require meticulous control of stoichiometry and addition rates. Optimal procedures employ isopropanol solutions of the free base treated with precisely 1.05 equivalents of concentrated hydrochloric acid at 5°C, followed by gradual warming to ambient temperature. This controlled approach prevents localized acid concentration that could promote racemization or decomposition. Post-crystallization processing involves rigorous drying under vacuum at 40°C to achieve residual solvent levels below International Council for Harmonisation limits (typically <5000 ppm for class 3 solvents). X-ray powder diffraction analysis confirms batch-to-batch consistency in polymorphic form, with characteristic peaks at 8.7°, 12.3°, and 17.5° 2θ (Cu Kα radiation) indicating the thermodynamically stable polymorph [8].
The hydrochloride salt formation also serves as a critical purification step through rejection of process-related impurities. Diastereomeric impurities, particularly the undesired (R)-enantiomer, exhibit differential solubility in the crystallization solvent system, enabling significant enantiopurification beyond the levels achieved in the preceding asymmetric synthesis step. This phenomenon originates from the formation of a racemic compound rather than a conglomerate system, wherein the heterochiral crystal lattice possesses higher free energy and consequently reduced stability. Process analytical technology tools, including in-situ Raman spectroscopy and focused beam reflectance measurement, enable real-time monitoring of crystal growth and polymorphic stability during salt formation [4] [8].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 203860-42-8